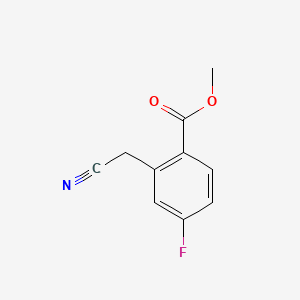![molecular formula C8H13Br B6609713 2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers CAS No. 2286949-45-7](/img/structure/B6609713.png)
2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)bicyclo[3.1.0]hexane is a chemical compound consisting of a bicyclic structure with a bromoethyl group attached to it. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the bromoethyl group and the bicyclic framework makes this compound interesting for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)bicyclo[3.1.0]hexane typically involves the bromination of the corresponding bicyclo[3.1.0]hexane derivative. This can be achieved through various methods, such as free radical bromination or electrophilic bromination. The reaction conditions often require the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), and a radical initiator like benzoyl peroxide for free radical bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired yield, purity, and cost-effectiveness of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 2-(2-Bromoethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of 2-(2-bromoethyl)bicyclo[3.1.0]hexane can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.
Substitution: Nucleophilic substitution can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
2-(2-Bromoethyl)bicyclo[3.1.0]hexane has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological systems and interactions. In medicine, it may have potential applications in drug discovery and development. In industry, it can be used as an intermediate in the production of various chemicals and materials.
作用機序
The mechanism by which 2-(2-bromoethyl)bicyclo[3.1.0]hexane exerts its effects depends on the specific application and context. For example, in drug discovery, it may interact with target proteins or enzymes through binding interactions, leading to biological effects. The molecular targets and pathways involved would vary based on the specific biological system or process being studied.
類似化合物との比較
2-(2-Bromoethyl)bicyclo[3.1.0]hexane can be compared with other similar compounds, such as other bicyclic compounds with different substituents or functional groups. These comparisons can highlight its uniqueness and potential advantages in various applications. Some similar compounds include:
Bicyclo[3.1.0]hexane derivatives with different substituents
Other bromoethyl-containing compounds
Compounds with similar bicyclic structures but different functional groups
特性
IUPAC Name |
2-(2-bromoethyl)bicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXGPDSGCRLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)



![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)


![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
